molecular formula C5H4ClN5S B12982526 6-Amino-2-chloro-7H-purine-8(9H)-thione

6-Amino-2-chloro-7H-purine-8(9H)-thione

Cat. No.: B12982526
M. Wt: 201.64 g/mol
InChI Key: OROSBXGZJLRNIY-UHFFFAOYSA-N
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Description

6-Amino-2-chloro-7H-purine-8(9H)-thione is a heterocyclic compound that belongs to the purine family Purines are vital components of nucleic acids, which are essential for various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-chloro-7H-purine-8(9H)-thione typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted guanine derivative, chlorination and subsequent thiolation can yield the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under suitable conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce various amino or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-2-chloro-7H-purine-8(9H)-thione involves its interaction with biological molecules. It may act by inhibiting specific enzymes or binding to nucleic acids, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-chloropurine: Lacks the thione group but shares similar structural features.

    8-Thioguanine: Contains a thiol group at the 8-position instead of a thione.

    2-Chloro-7H-purine: Similar structure but without the amino group.

Uniqueness

6-Amino-2-chloro-7H-purine-8(9H)-thione is unique due to the presence of both the chlorine and thione groups, which can impart distinct chemical and biological properties. These functional groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

6-amino-2-chloro-7,9-dihydropurine-8-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5S/c6-4-9-2(7)1-3(10-4)11-5(12)8-1/h(H4,7,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROSBXGZJLRNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(N=C1NC(=S)N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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